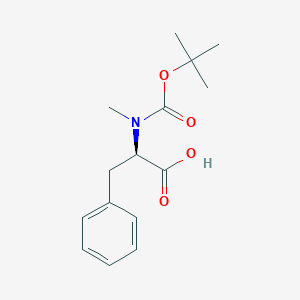

Boc-N-Me-D-Phe-OH

描述

Boc-N-Me-D-Phe-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279,34 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Boc-N-Me-D-Phe-OH, or N-Boc-N-methyl-D-phenylalanine, is a derivative of phenylalanine that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

This compound has the following chemical structure and properties:

- Molecular Formula : C15H21NO4

- Molecular Weight : 277.34 g/mol

- CAS Number : 7015127

- Chemical Classification : Amino acid derivative

The compound features a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom of the amino group, which is commonly used in peptide synthesis to prevent undesired reactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of the Amino Group : The amino group of D-phenylalanine is protected using the Boc group.

- Methylation : The nitrogen atom is then methylated to yield N-methyl-D-phenylalanine.

- Purification : The product is purified using techniques such as chromatography.

This synthetic route allows for the incorporation of this compound into larger peptide sequences, enhancing their stability and bioactivity.

Antibacterial Properties

This compound has been studied for its antibacterial properties, particularly in the context of antibiotic development. Research indicates that modifications to the N-terminal region of peptides can significantly affect their antibacterial efficacy. For instance, teixobactin analogues incorporating this compound have shown varied minimum inhibitory concentrations (MICs) against Gram-positive bacteria, suggesting that this compound can enhance the activity of peptide antibiotics by influencing their binding affinities to bacterial membranes .

Anticancer Activity

In cancer research, this compound has been evaluated for its potential anticancer effects. Studies have demonstrated that the incorporation of D-amino acids in peptide sequences can influence their biological activity and stability against proteolytic degradation. For example, certain peptides containing this compound exhibited enhanced cytotoxicity against cancer cell lines compared to their L-amino acid counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural characteristics. Key findings from SAR studies include:

- N-Methyl Group Influence : The presence of the N-methyl group plays a critical role in enhancing lipophilicity and cellular uptake, which are essential for effective drug delivery .

- Aromatic Interactions : The aromatic nature of phenylalanine derivatives allows for π-π stacking interactions, which can stabilize peptide structures and enhance binding to biological targets .

Case Study 1: Peptide Antibiotics

In a study examining teixobactin derivatives, it was found that replacing the N-terminal phenylalanine with this compound resulted in a significant alteration in antibacterial activity. The modified peptides demonstrated improved efficacy against resistant bacterial strains due to enhanced membrane interaction capabilities .

Case Study 2: Cancer Therapeutics

Another study focused on the use of this compound in designing novel anticancer peptides. These peptides showed increased potency against various cancer cell lines, attributed to their ability to evade enzymatic degradation and maintain structural integrity within biological systems .

科学研究应用

Applications Overview

Boc-N-Methyl-D-Phenylalanine has diverse applications across several domains:

-

Peptide Synthesis

- Acts as a protecting group, allowing selective reactions without interference from other functional groups.

- Facilitates the synthesis of complex peptides, crucial for pharmaceutical development.

-

Drug Development

- Enhances the design of new drug candidates, particularly in neuropharmacology.

- Modifications to amino acids can improve the efficacy and selectivity of therapeutic agents.

-

Biochemical Research

- Used to study protein interactions and enzyme mechanisms.

- Provides insights into biological processes, potentially leading to innovative disease treatments.

-

Cosmetic Formulations

- Investigated for its ability to enhance skin penetration of active ingredients, improving the effectiveness of anti-aging products.

Data Table: Applications and Case Studies

Peptide Synthesis

In a study focused on synthesizing novel peptides, Boc-N-Methyl-D-Phenylalanine was utilized as a key building block. This application demonstrated its effectiveness in creating peptides with specific functionalities that enhance therapeutic efficacy .

Drug Development

A notable case involved the development of antagonists for formyl peptide receptors using Boc-N-Methyl-D-Phenylalanine. The study optimized the positions of phenylalanine residues, leading to antagonists with significantly improved potency . This illustrates the compound's role in advancing drug design targeting specific biological pathways.

Biochemical Research

Research highlighted the use of Boc-N-Methyl-D-Phenylalanine in studying protein interactions. By modifying amino acid sequences, researchers gained insights into enzyme mechanisms that are critical for understanding various diseases .

Cosmetic Applications

The compound has been explored for its potential benefits in cosmetic formulations, particularly for enhancing skin absorption of active ingredients. This application could improve the effectiveness of anti-aging products by ensuring deeper penetration into skin layers .

化学反应分析

Deprotection Reactions

The Boc group is selectively removed under acidic conditions to expose the free amine for subsequent reactions.

Trifluoroacetic Acid (TFA)-Mediated Deprotection

- Conditions : 50% TFA in dichloromethane (DCM), 0–25°C, 4–10 hours .

- Yield : >95% after purification .

- Mechanism : Acidic cleavage of the Boc group generates a tert-butyl cation, trapped by TFA .

- Dissolve Boc-protected compound (1 mmol) in TFA/DCM (1:1 v/v).

- Add triethylsilane (3 mmol) to scavenge carbocations.

- Stir until deprotection completes (monitored by TLC).

- Evaporate solvent and purify via recrystallization.

TBTU/HOBt-Mediated Coupling

- Agents : TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) .

- Solvent : DMF or DCM.

- Yield : 85–92% for dipeptide formation .

Data Table: Coupling Efficiency

| Coupling Agent | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| TBTU/HOBt | Boc-Phe-OH + H-Phe-OMe | Boc-Phe-Phe-OMe | 89 | |

| DCC/HOBt | Boc-N-Me-D-Phe-OH + H-Leu-OMe | Boc-N-Me-D-Phe-Leu-OMe | 87 |

Amidation with Grignard Reagents

The carboxylate group reacts with organometallic reagents to form amides.

Grignard Reaction Protocol

- Activate this compound with 2-chloropyridine and triflate .

- Add Grignard reagent (e.g., PhMgBr) at −78°C.

- Warm to room temperature and hydrolyze .

Key Applications :

Cyclization in Macrocyclic Peptides

This compound prevents undesired side reactions during cyclization.

Stability Under Basic Conditions

The Boc group remains intact during saponification, enabling orthogonal deprotection.

Saponification Protocol

- Treat Boc-N-Me-D-Phe-OMe (1 mmol) with NaOH (2M) in MeOH/H2O.

- Monitor by TLC; evaporate MeOH after 10 hours .

- Acidify with citric acid (pH = 2) and extract with EtOAc .

Outcome :

Comparative Reactivity Data

| Reaction Type | Conditions | Key Product | Yield (%) | Reference |

|---|---|---|---|---|

| Deprotection | 50% TFA/DCM | N-Me-D-Phe-OH | >95 | |

| Amidation | PhMgBr, −78°C | Boc-N-Me-D-Phe-NHPh | 87 | |

| Cyclization | PyBOP/DIEA | Cyclic teixobactin | 72 |

Challenges and Limitations

属性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGJINVEYVTDNH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。